molecular formula C12H13N3O3S B6501245 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide CAS No. 946250-13-1

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide

Cat. No.: B6501245
CAS No.: 946250-13-1
M. Wt: 279.32 g/mol
InChI Key: BMSJQWDPSVNBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and an oxolane-2-carboxamide moiety at position 4. The thiazolopyrimidine scaffold is known for its pharmacological relevance, particularly in antimicrobial, anti-inflammatory, and anticancer applications .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h4,6,8H,2-3,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSJQWDPSVNBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of F2397-0099 is Tankyrase (TNKS) , specifically TNKS-1 and TNKS-2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis . By inhibiting TNKS, F2397-0099 can disrupt these processes, making it a potential therapeutic agent in cancer treatment.

Mode of Action

F2397-0099 interacts with the catalytic domain of TNKS, inhibiting its poly(ADP-ribosyl)ation activity. This inhibition prevents the addition of ADP-ribose polymers to target proteins, which is essential for their function and stability. As a result, the degradation of Axin, a negative regulator of the Wnt signaling pathway, is inhibited, leading to the suppression of Wnt signaling .

Biochemical Pathways

The inhibition of TNKS by F2397-0099 primarily affects the Wnt signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By stabilizing Axin, F2397-0099 suppresses Wnt signaling, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, TNKS inhibition can affect telomere maintenance and mitotic processes, further contributing to its anticancer effects .

Pharmacokinetics

The pharmacokinetics of F2397-0099 involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties influence its bioavailability and therapeutic efficacy, with oral administration providing a convenient route for systemic delivery .

Result of Action

At the molecular level, F2397-0099’s inhibition of TNKS leads to the stabilization of Axin and suppression of Wnt signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression, making F2397-0099 a promising anticancer agent .

Action Environment

The efficacy and stability of F2397-0099 can be influenced by various environmental factors:

Biological Activity

Overview

N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes thiazole and pyrimidine rings, which are known for their diverse pharmacological properties. Research has indicated that this compound may exhibit anticancer , anti-inflammatory , and antimicrobial activities.

Chemical Structure

The IUPAC name of the compound is N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. Its molecular formula is C15H16N4O2S2C_{15}H_{16}N_{4}O_{2}S_{2}, and it features a unique substitution pattern that enhances its biological activity.

PropertyValue
Molecular FormulaC15H16N4O2S2
Molecular Weight356.44 g/mol
IUPAC NameN-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been shown to inhibit key enzymes involved in cell proliferation and inflammation pathways. For instance, it exhibits significant anticancer activity against various human tumor cell lines by inducing apoptosis and inhibiting cell cycle progression.

Anticancer Activity

Research has demonstrated that this compound displays potent anticancer effects against several cancer types:

  • Breast Carcinoma : The compound showed an IC50 value of approximately 1.9 µg/mL against MCF-7 cell lines.
  • Lung Adenocarcinoma : Exhibited significant cytotoxicity with an IC50 value of around 2.3 µg/mL.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties:

  • Against Gram-positive Bacteria : Effective against Micrococcus luteus.
  • Against Gram-negative Bacteria : Displayed activity against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.21 µM.

Anti-inflammatory Properties

In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Cancer Research highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathways.
    • Findings : The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
  • Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy assessed the efficacy of the compound against various bacterial strains.
    • Results : The compound demonstrated a broad spectrum of antibacterial activity with low MIC values compared to standard antibiotics.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Carboxamide Derivatives

Compound Name Substituent on Carboxamide Molecular Weight Notable Features
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide Oxolane (tetrahydrofuran) 373.43 g/mol Enhanced hydrogen bonding via oxolane oxygen; moderate lipophilicity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog Phenyl 409.46 g/mol Aromatic π-π stacking potential; higher rigidity
3,4-Diethoxy-N-substituted benzamide 3,4-Diethoxybenzene 373.43 g/mol Increased electron-donating effects; improved solubility in polar solvents
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl] analog Pyrazole 303.34 g/mol Additional nitrogen atoms for hydrogen bonding; enhanced aromaticity
5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl) analog Triazolopyridine 326.34 g/mol High polarity; potential for multiple hydrogen bond acceptors/donors

Key Observations :

  • The oxolane substituent in the target compound provides a balance between lipophilicity and polarity, favoring both membrane permeability and aqueous solubility.
  • Aromatic substituents (e.g., phenyl in ) may enhance stacking interactions with biological targets but reduce conformational flexibility.

Crystallographic and Conformational Analysis

Table 2: Structural Parameters from X-ray Diffraction Studies

Compound Ring Puckering (Å) Dihedral Angles (°) Hydrogen Bonding Patterns
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMB*) analog 0.224 (pyrimidine) 80.94 (thiazole vs. benzene) C–H···O bifurcated bonds; chains along c-axis
Target Compound (Hypothetical) ~0.2 (predicted) ~75–85 (oxolane vs. core) Potential O···H–N/C interactions

*TMB = trimethoxybenzylidene

Insights :

  • The pyrimidine ring in thiazolopyrimidine derivatives exhibits puckering (flattened boat conformation), influencing molecular packing and stability .
  • Substituents like 2,4,6-trimethoxybenzylidene introduce steric hindrance, increasing dihedral angles and altering crystal lattice interactions .

Pharmacological Implications

While specific activity data for the target compound is unavailable, structural analogs suggest:

  • Antimicrobial Activity : Thiazolopyrimidines with electron-withdrawing groups (e.g., oxo, carboxamide) show enhanced efficacy against bacterial targets .
  • Solubility and Bioavailability : The oxolane moiety may improve pharmacokinetics compared to purely aromatic analogs (e.g., ) by reducing crystallization tendencies.

Preparation Methods

One-Pot Cyclization via α-Bromination and Thiazolo[3,2-a]Pyrimidine Core Formation

A foundational approach for constructing the thiazolo[3,2-a]pyrimidine core derives from one-pot α-bromination and cyclization reactions. As demonstrated by , N-bromosuccinimide (NBS) facilitates α-bromination of cyclic ketones like cyclohexanone, which subsequently reacts with 3,4-dihydropyrimidine-2(1H)-thiones in acetonitrile under p-toluenesulfonic acid (PTSA) catalysis . For the target compound, substituting cyclohexanone with a methylated ketone precursor could introduce the 7-methyl group. The cyclization step forms the 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold, with the bromine atom acting as a leaving group to enable further functionalization .

Key Reaction Parameters

ParameterValue/DetailSource
CatalystPTSA
SolventAcetonitrile
TemperatureReflux (~80°C)
Yield Range65–85% (analogous compounds)

Multi-Component Reactions for Fused Heterocycles

Multi-component reactions (MCRs) offer efficient access to complex heterocycles. In , Fe3O4@SiO2-(PP)(HSO4)2 catalyzes a three-component reaction between N,N′-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide), aldehydes, and 1H-tetrazol-5-amine to yield tetrazolo[1,5-a]pyrimidine-6-carboxamides . Adapting this protocol, the thiazolo[3,2-a]pyrimidine core could form via substituting tetrazole with thiazole precursors. The oxolane-2-carboxamide group might be introduced via an aldehyde component bearing a pre-formed oxolane moiety or through post-synthetic amidation.

Example Reaction Scheme

  • Core Formation :

    • React 7-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with oxolane-2-amine under coupling conditions.

    • Catalytic System: Fe3O4@SiO2-(PP)(HSO4)2 .

    • Solvent: DMF or solvent-free .

This method’s versatility is highlighted by its applicability under solvent-free conditions, enhancing sustainability .

The introduction of carboxamide groups via formimidate intermediates is detailed in . For instance, ethyl N-(5-cyano-2-(phenylamino)thiazol-4-yl)formimidate (compound 2 in ) forms via refluxing ortho-aminonitrile derivatives with triethyl orthoformate . Hydrolysis of the nitrile group to a carboxamide, followed by coupling with oxolane-2-carbonyl chloride, could yield the target compound.

Stepwise Synthesis

  • Formimidate Formation :

    • React 4-amino-2-(methylamino)thiazole-5-carbonitrile with triethyl orthoformate.

    • Conditions: Reflux in ethanol, 24 hours .

  • Carboxamide Hydrolysis :

    • Treat with 70% H2SO4 to convert nitrile to carboxamide .

  • Amide Coupling :

    • Use oxolane-2-carbonyl chloride and a coupling agent (e.g., HATU) in DMF .

This route’s modularity allows precise control over substituents but requires careful optimization of hydrolysis and coupling steps.

Solvent-Free Catalytic Methods for Eco-Friendly Synthesis

Emerging solvent-free methodologies, as reported in , minimize waste and improve reaction efficiency. Employing Fe3O4@SiO2-(PP)(HSO4)2 under neat conditions, the thiazolo[3,2-a]pyrimidine core could form via cyclocondensation of thiourea derivatives, methyl ketones, and β-ketoamides . The oxolane-2-carboxamide group might be introduced via in-situ trapping of reactive intermediates with oxolane-2-carboxylic acid derivatives.

Advantages :

  • Reduced solvent use aligns with green chemistry principles .

  • Magnetic catalyst recovery enhances reusability .

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield Potential
One-Pot CyclizationRapid core formationRequires post-functionalization65–85%
Multi-ComponentAtom-economical, solvent-freeLimited precedent for thiazolo70–90%
Formimidate PathwayModular substituent introductionMulti-step, harsh hydrolysis50–70%
Solvent-FreeEnvironmentally benignRequires specialized catalysts75–88%

Mechanistic Insights and Regioselectivity Considerations

The regioselectivity of the thiazolo[3,2-a]pyrimidine core formation is governed by electronic and steric factors. In , PTSA catalyzes the cyclization by protonating the carbonyl oxygen, facilitating nucleophilic attack by the thiol group . Introducing a methyl group at position 7 likely occurs via pre-functionalized ketones or directed ortho-metalation strategies. The oxolane-2-carboxamide group’s incorporation at position 6 is favored due to the electron-deficient nature of the pyrimidine ring, enabling nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Q & A

Q. What are the established synthetic routes for N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide?

The compound is synthesized via multi-step pathways, typically involving:

  • Core formation : Cyclocondensation of 2-aminothiazole derivatives with carbonyl intermediates to generate the thiazolo[3,2-a]pyrimidine scaffold .
  • Carboxamide coupling : Reaction of the core with oxolane-2-carboxylic acid derivatives using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2) yields high-purity crystals suitable for structural analysis .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Core formationChloroacetic acid, NaOAc, glacial acetic acid78%
Carboxamide couplingEDCI, HOBt, DMF, RT, 12h65–75%

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • X-ray crystallography : Resolves bond lengths, angles, and conformation (e.g., flattened boat conformation of the pyrimidine ring with deviations up to 0.224 Å) . SHELX software is standard for refinement, with hydrogen bonds (C–H···O) stabilizing crystal packing .
  • NMR/IR : Confirms functional groups (e.g., oxo at δ 170–175 ppm in 13C^{13}\text{C} NMR; carbonyl stretches at 1650–1700 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50_{50} values reported for similar thiazolo-pyrimidines: 10–50 µM) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize reaction yields and reduce time?

Microwave irradiation (100–150°C, 20–30 min) accelerates cyclocondensation and coupling steps, improving yields by 15–20% compared to conventional reflux (8–10 hours). This method reduces side-product formation via uniform heating .

Q. How to address contradictions in crystallographic data for thiazolo-pyrimidine derivatives?

Discrepancies in bond angles or dihedral planes (e.g., 80.94° dihedral between fused rings ) arise from substituent effects or crystal packing. Strategies include:

  • Multi-software validation : Cross-check refinements using SHELXL, OLEX2, and PLATON .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to explain conformational variations .

Q. What computational methods elucidate binding mechanisms with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to enzymes (e.g., kinase ATP-binding pockets). For example, similar compounds show ∆G = −8.5 to −10.2 kcal/mol .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve conflicting bioactivity data across structural analogs?

Variations in IC50_{50} (e.g., 10 vs. 50 µM for methyl vs. ethyl substituents) are attributed to steric/electronic effects. Systematic SAR studies should:

  • Test substituents at C-7 (methyl, ethyl) and oxolane moieties.
  • Corrogate activity with logP (1.5–3.5) and polar surface area (80–100 Ų) .

Methodological Case Studies

Case Study: Crystallographic Analysis of a Thiazolo-Pyrimidine Derivative

  • Compound : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) analog.
  • Key Data :
ParameterValueReference
C5 deviation0.224 Å
Dihedral angle (thiazole/pyrimidine)80.94°
Hydrogen bondsC–H···O (2.8–3.0 Å)
  • Conclusion : Steric bulk from trimethoxybenzylidene increases ring puckering, affecting bioavailability .

Case Study: Microwave-Assisted Synthesis Optimization

  • Conditions : 150°C, 30 min, DMF.
  • Outcome : Yield increased from 65% (reflux) to 82% (microwave) with 99% purity (HPLC) .

Tables of Comparative Data

Q. Table 1: Biological Activities of Structural Analogs

CompoundTargetIC50_{50} (µM)logPReference
N-(1H-indol-6-yl) analogEGFR kinase12.32.1
7-Methyl derivativeS. aureus25 (MIC)1.8
Ethyl oxolane analogHeLa cells452.9

Q. Table 2: Crystallographic Software Comparison

SoftwareUse CaseStrengthsLimitationsReference
SHELXLSmall-molecule refinementHigh precisionSteep learning curve
OLEX2Hydrogen bonding analysisUser-friendly GUILimited MD compatibility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.